Omphadiol

Description

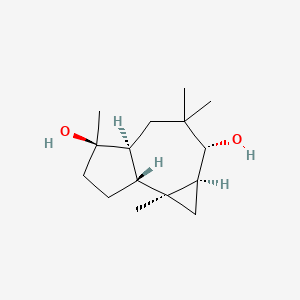

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1aS,2R,4aS,5R,7aR,7bS)-3,3,5,7b-tetramethyl-1,1a,2,4,4a,6,7,7a-octahydrocyclopropa[e]azulene-2,5-diol |

InChI |

InChI=1S/C15H26O2/c1-13(2)7-10-9(5-6-15(10,4)17)14(3)8-11(14)12(13)16/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11-,12-,14+,15-/m1/s1 |

InChI Key |

BFAVGMXYYRUDRR-CLMGUBIUSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@H]1CC([C@@H]([C@@H]3[C@]2(C3)C)O)(C)C)O |

Canonical SMILES |

CC1(CC2C(CCC2(C)O)C3(CC3C1O)C)C |

Synonyms |

omphadiol |

Origin of Product |

United States |

Advanced Strategies in the Total Synthesis of Omphadiol

Retrosynthetic Approaches and Foundational Disconnections

The foundation of any total synthesis lies in a robust retrosynthetic analysis, which deconstructs the target molecule into simpler, more accessible starting materials. For omphadiol, this process is particularly crucial due to its densely functionalized and stereochemically rich framework.

Analysis of the Tricyclic 5-7-3 Core System and Its Intricacies

A key retrosynthetic disconnection involves a late-stage cyclopropanation to form the three-membered ring. scite.ai This simplifies the target to a bicyclo[5.3.0]decane system, which is a more common synthetic target. The seven-membered ring itself can be envisioned as being formed through ring-closing metathesis (RCM), a powerful and widely used reaction for the formation of medium and large rings. acs.orgnih.gov

Synthetic Challenges Posed by Contiguous Stereogenic Centers

Adding to the complexity of the tricyclic core, this compound possesses six contiguous stereogenic centers. scite.aicore.ac.ukacs.orgresearchgate.net The precise control of the relative and absolute stereochemistry of these centers is a paramount challenge in its total synthesis. researchgate.net Any successful synthetic route must address the diastereoselective construction of these chiral centers, which are densely packed within the cyclopentane (B165970) portion of the molecule. acs.org The proximity of these centers means that the stereochemical outcome of one reaction can significantly influence the next, requiring a carefully orchestrated sequence of stereocontrolled transformations. The introduction of these six adjacent chiral centers has been described as a particularly challenging task for synthetic chemists. researchgate.net

Prominent Synthetic Routes and Methodologies

Several research groups have risen to the challenge of synthesizing this compound, with the work of the Romo group being particularly noteworthy for its innovative and efficient approach.

Romo Group's Contributions to Asymmetric Total Synthesis

Nucleophile-Promoted Aldol (B89426) Lactonization as a Key Step

A cornerstone of the Romo synthesis is the use of a nucleophile-promoted aldol lactonization (NCAL) reaction. core.ac.ukresearchgate.netdanielromogroup.com This key step involves the activation of a ketoacid derived from (R)-carvone with tosyl chloride, followed by the addition of the nucleophilic promoter 4-pyrrolidinopyridine. nih.govorganic-chemistry.org This triggers a tandem aldol-lactonization cascade, proceeding through a chair-like transition state to form a bicyclic β-lactone with high diastereoselectivity. nih.govorganic-chemistry.org This bicyclic β-lactone serves as a crucial intermediate, setting the stereochemistry for a significant portion of the molecule and enabling the subsequent construction of the complex core. scite.aitamu.edu The Romo group has extensively developed this methodology, demonstrating its power in constructing complex molecular architectures. rsc.org

| Key Transformation | Reactants/Reagents | Product | Significance |

| Nucleophile-Promoted Aldol Lactonization | Ketoacid derived from (R)-carvone, Tosyl Chloride, 4-Pyrrolidinopyridine | Bicyclic β-lactone | Establishes key stereocenters with high diastereoselectivity. nih.govorganic-chemistry.org |

Tandem Olefin Isomerization/Ring-Closing Metathesis (RCM) Sequences

To construct the central seven-membered ring, the Romo group employed a tandem olefin isomerization/ring-closing metathesis (RCM) sequence. researchgate.net This elegant one-pot reaction efficiently transforms a diene precursor into the desired cycloheptenone. organic-chemistry.org The strategic use of RCM circumvents the challenges often associated with the formation of seven-membered rings. thieme-connect.comorganic-chemistry.org This transformation is a powerful tool in modern organic synthesis, allowing for the formation of carbon-carbon double bonds and the construction of cyclic systems. rsc.orgnih.gov The successful application of this tandem sequence in the this compound synthesis highlights its utility in complex natural product synthesis.

| Key Transformation | Starting Material | Catalyst | Product | Significance |

| Tandem Olefin Isomerization/RCM | Diene precursor | Grubbs Catalyst | Cycloheptenone | Efficiently constructs the challenging seven-membered ring. researchgate.netorganic-chemistry.org |

Stereoselective Simmons–Smith Cyclopropanation Approaches

The Simmons-Smith cyclopropanation is a crucial and widely utilized reaction for the stereospecific conversion of alkenes into cyclopropanes, a key structural motif in this compound. mdpi.com This reaction's effectiveness is highlighted in several total synthesis approaches to this compound and related compounds.

In a notable synthesis of (+)-Omphadiol, the research group of Parthasarathy and Kalesse employed a stereoselective Simmons-Smith cyclopropanation as a key step. mdpi.comresearchgate.net Starting from a norbornene derivative, they synthesized a key intermediate allylic alcohol. mdpi.com The subsequent cyclopropanation of the C2-C4 double bond of this intermediate was achieved using diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂) at 0 °C. mdpi.comresearchgate.net This specific application of the Furukawa-modified Simmons-Smith reaction successfully produced (+)-Omphadiol. researchgate.net

The directing effect of a nearby hydroxyl group is a well-established principle in Simmons-Smith cyclopropanations, often leading to the delivery of the methylene (B1212753) group to the same face of the double bond as the alcohol. This principle was a critical consideration in the synthetic planning for this compound, where the desired stereochemistry of the cyclopropane (B1198618) ring is paramount. ethz.ch In a synthesis developed by the Romo group, a late-stage Simmons-Smith cyclopropanation was used on a regio- and stereoselectively prepared allylic alcohol to finalize the construction of (+)-Omphadiol. organic-chemistry.org

The choice of reagents and conditions for the Simmons-Smith reaction is critical for its success. The classic reagent is a zinc-copper couple with diiodomethane, but modified versions, such as the use of diethylzinc (the Furukawa reagent), often provide improved reactivity and yields. mdpi.com

Kalesse Group's Independent Synthetic Pathways

The research group led by Markus Kalesse has developed independent and innovative strategies for the total synthesis of (+)-Omphadiol. researchgate.netnih.gov Their approaches are characterized by the strategic introduction of stereocenters and the efficient formation of the complex ring system. colab.ws

Dicyclopentadienone as a Stereocenter Introduction Workbench

A key strategy in one of the Kalesse group's syntheses of (+)-Omphadiol involved the use of dicyclopentadienone as a "workbench" for the selective introduction of stereocenters. researchgate.netnih.govcolab.ws This approach allowed for the controlled construction of three contiguous stereocenters on the cyclopentane ring portion of the molecule. researchgate.netacs.org The rigid, bicyclic structure of the norbornene system within the starting material was exploited to direct subsequent reactions. ethz.ch This included the formation of a tertiary alcohol and a selective protonation of an enolate, which were crucial for establishing the correct relative stereochemistry. researchgate.netnih.govacs.org The shielding effect of the norbornene framework ensures that functionalization occurs from the concave face, providing high stereocontrol. ethz.ch

Strategic Ring-Closing Metathesis and Cyclopropanation Sequencing

Following the establishment of the cyclopentane stereocenters, the Kalesse group's synthesis was completed by a sequence involving ring-closing metathesis (RCM) and cyclopropanation. researchgate.netnih.govacs.org RCM is a powerful reaction for forming cyclic structures, and in this synthesis, it was used to construct the seven-membered ring of the this compound core. researchgate.net This was followed by the final cyclopropanation step, which installed the three-membered ring to complete the 5-7-3 tricyclic skeleton of (+)-Omphadiol. researchgate.netnih.govcolab.ws This strategic sequencing of key reactions demonstrates an efficient pathway to the complex natural product. researchgate.net

Other Reported Synthetic Efforts and Methodological Variations (e.g., Liang, Parthasarathy)

Beyond the work of the Kalesse group, other researchers have contributed distinct and valuable approaches to the synthesis of this compound.

The group of Guangxin Liang reported total syntheses of (±)-Omphadiol and its isomer (±)-Pyxidatol C. shanghaitech.edu.cnnih.gov Their strategy was centered on a cis-fused 5,7-carbocyclic common intermediate, from which both target molecules could be derived. nih.gov This approach differs from others by first constructing a cis-fused ring system, which is later converted to the trans-fused 5,7-carbocycle characteristic of this compound. nih.govrsc.org

Parthasarathy and co-workers, in their synthesis of (+)-Omphadiol, started from a norbornene derivative. mdpi.com Their route led to an advanced intermediate which then underwent a stereoselective Simmons-Smith cyclopropanation to yield the final product. mdpi.comresearchgate.net This work highlights an alternative pathway to a key intermediate suitable for the final cyclopropanation.

Alternative Cyclization Strategies (e.g., Intramolecular Radical Cyclization)

While ring-closing metathesis is a common method for forming the seven-membered ring, alternative cyclization strategies have been explored in related syntheses. Intramolecular radical cyclization, for instance, is a powerful method for forming carbocyclic systems. colab.ws This type of reaction has been employed as a key step in the synthesis of various natural products. colab.wsresearchgate.net For example, a Ti(III)-mediated reductive epoxide opening followed by radical cyclization has been used to construct chiral quaternary carbon stereocenters in the synthesis of panaginsene. colab.ws While not explicitly reported for the main framework of this compound in the reviewed literature, such radical cyclizations represent a viable alternative strategy for constructing the fused ring systems found in africanane sesquiterpenes. researchgate.net

Stereochemical Control and Diastereoselectivity in Construction

The construction of this compound, with its six contiguous stereogenic centers, presents a significant challenge in stereochemical control. ethz.ch

A successful strategy for achieving high diastereoselectivity was demonstrated in a synthesis starting from (R)-carvone. organic-chemistry.orgcore.ac.uk A key step involved an aldol lactonization to form a bicyclic β-lactone. The high degree of diastereocontrol in this step is attributed to a chair-like transition state where the isopropenyl substituent occupies a pseudo-equatorial position. organic-chemistry.org

The Kalesse group's use of dicyclopentadienone is another prime example of exercising stereochemical control. nih.govcolab.ws By using the rigid bicyclic system as a scaffold, they could selectively introduce three adjacent stereocenters with high precision. researchgate.net The inherent steric properties of the workbench molecule guide the approach of reagents, leading to the desired stereochemical outcome. ethz.ch

Furthermore, the Simmons-Smith cyclopropanation step is often substrate-controlled. The facial selectivity of the cyclopropanation is typically directed by a nearby allylic alcohol, which coordinates to the zinc-carbenoid reagent and directs the methylene transfer to the syn-face, ensuring the formation of a single diastereomer. ethz.ch This directing effect was a crucial element in the late stages of several this compound syntheses. mdpi.comorganic-chemistry.org

Methodologies for Installing Multiple Stereogenic Centers

The synthesis of (+)-omphadiol, with its six adjacent stereogenic centers, demands a high degree of stereocontrol. thieme-connect.comethz.chmdpi.com A key strategy involves the use of substrate-controlled reactions where the existing stereochemistry of the molecule dictates the stereochemical outcome of subsequent transformations.

One notable approach commences with the chiral pool material (R)-carvone. organic-chemistry.orgescholarship.org A chemo- and regioselective formal hydration of the enone in (R)-carvone, catalyzed by Mn(III), yields an α-hydroxy ketone. organic-chemistry.org Although this reaction proceeds with low diastereoselectivity, the subsequent oxidative cleavage of the C-C bond in the α-hydroxy ketone to a ketoacid removes this newly formed stereocenter, rendering the initial lack of selectivity inconsequential. organic-chemistry.orgscispace.com

A pivotal step in establishing the stereochemistry is an aldol lactonization to form a bicyclic β-lactone. organic-chemistry.org Activation of the carboxylic acid with tosyl chloride and the use of a nucleophilic promoter facilitate this cyclization with high diastereocontrol. organic-chemistry.org This stereoselectivity is rationalized by a chair-like transition state where the isopropenyl substituent occupies a pseudo-equatorial position to minimize 1,3-allylic strain. thieme-connect.comorganic-chemistry.org

Further stereocenters are introduced through a series of carefully orchestrated reactions. For instance, the reduction of an enone intermediate to an allylic alcohol and a subsequent Simmons-Smith cyclopropanation are performed with high regio- and stereoselectivity. organic-chemistry.org The entire synthesis, remarkably, can be accomplished without the use of protecting groups, highlighting the efficiency of the stereocontrolling strategies employed. thieme-connect.comorganic-chemistry.org

Analysis of Facial Selectivity in Cyclopropanation Reactions

A critical step in the synthesis of (+)-omphadiol is the cyclopropanation of a C2-C4 double bond in a bicyclic intermediate. core.ac.uk The desired facial selectivity of this reaction is crucial for achieving the correct stereochemistry of the final product. The Simmons-Smith cyclopropanation has been successfully employed for this transformation. thieme-connect.commdpi.com

Interestingly, the stereochemical outcome of the Simmons-Smith reaction on an allylic alcohol in a seven-membered ring can be influenced by the directing effect of the hydroxyl group. thieme-connect.comethz.ch However, in the synthesis of this compound, the reaction proceeds with the desired facial selectivity, which is contrary to what might be expected from a typical hydroxyl-directed cyclopropanation. thieme-connect.com This unexpected but favorable outcome is attributed to the specific conformation of the allylic alcohol within the bicyclic system. thieme-connect.comcore.ac.uk

Conformational Effects in Stereochemical Induction and Rationalization (e.g., Pseudo-equatorial Positioning)

The conformation of key intermediates plays a decisive role in the stereochemical outcome of several reactions in the total synthesis of this compound. The unexpected facial selectivity observed in the Simmons-Smith cyclopropanation is a prime example of conformational control. thieme-connect.com

The allylic alcohol in the bicyclic precursor to this compound adopts a rigid conformation where the secondary hydroxyl group is positioned in a pseudo-equatorial orientation, effectively placing it in the plane of the double bond. thieme-connect.comcore.ac.uk This specific arrangement prevents the hydroxyl group from directing the cyclopropanation reagent to the undesired face of the double bond. thieme-connect.com Both DFT calculations and NMR studies have provided support for this proposed conformation, explaining the observed and desired stereoselectivity. thieme-connect.comcore.ac.uk This highlights how a deep understanding of the conformational biases within a molecule can be leveraged to predict and control reaction outcomes.

Utilization of Chiral Pool Starting Materials (e.g., (R)-carvone, (R)-linalool)

The "chiral pool" approach, which utilizes readily available and enantiomerically pure natural products as starting materials, is a cornerstone of efficient and stereoselective total synthesis. In the case of (+)-omphadiol, (R)-carvone has proven to be an effective and popular choice. organic-chemistry.orgescholarship.orgnih.gov The synthesis developed by Romo and co-workers, for instance, successfully transforms (R)-carvone into (+)-omphadiol in a concise 10-step sequence. organic-chemistry.orgescholarship.org

Another chiral starting material that has been employed in strategies relevant to this compound synthesis is (R)-linalool. For the synthesis of pyxidatol C, an isomer of this compound, an epoxide derived from (R)-linalool was used to construct a key cyclopentane intermediate. researchgate.netacs.org This demonstrates the versatility of different chiral pool starting materials in accessing the complex carbocyclic frameworks of these natural products.

Table 1: Chiral Pool Starting Materials in this compound and Related Syntheses

| Starting Material | Target Molecule/Intermediate | Key Transformations | Reference |

| (R)-carvone | (+)-Omphadiol | Aldol lactonization, Simmons-Smith cyclopropanation | organic-chemistry.orgescholarship.org |

| (R)-linalool | Pyxidatol C (Isomer of this compound) | Epoxide formation, ring-closing metathesis | researchgate.netacs.org |

| Dicyclopentadienone | (+)-Omphadiol | Selective protonation of an enolate, ring-closing metathesis | researchgate.netacs.org |

Development and Application of Key Intermediates (e.g., Bicyclic β-Lactones)

The strategic use of key intermediates is crucial for streamlining complex total syntheses. In the synthesis of (+)-omphadiol, a bicyclic β-lactone has emerged as a particularly versatile and important intermediate. thieme-connect.comorganic-chemistry.orgcore.ac.uktamu.edu This strained, four-membered ring system serves as a powerful synthetic vehicle, enabling a range of transformations. core.ac.uk

The bicyclic β-lactone is formed through a highly diastereoselective intramolecular aldol lactonization. thieme-connect.comorganic-chemistry.org This key intermediate can then be elaborated through various reactions. For example, reduction of the β-lactone can lead to a diol, which can then undergo further transformations. organic-chemistry.org Alternatively, the lactone can be opened by nucleophiles, such as an allyllithium reagent, to introduce new carbon-carbon bonds. organic-chemistry.org The development of a three-step synthesis to this versatile, carvone-derived bicyclic β-lactone was a pivotal achievement in the ten-step total synthesis of (+)-omphadiol. core.ac.uk

Bicyclic lactones, in general, are prevalent structural motifs in a wide array of natural products and bioactive molecules. thieme.denature.comsapub.org Their synthesis has been the focus of considerable research, with methods such as iodolactonization and intramolecular cyclization of hydroxy acids being common strategies. thieme.de

Catalytic Methodologies in Complex Molecule Synthesis Relevant to this compound

Modern catalytic methods have revolutionized the synthesis of complex natural products, and the synthesis of this compound and related molecules is no exception. rsc.org These methods offer high levels of efficiency, selectivity, and atom economy.

A key catalytic step in one of the total syntheses of (+)-omphadiol is a ring-closing metathesis (RCM) reaction. thieme-connect.comcore.ac.uk This powerful carbon-carbon bond-forming reaction is used to construct the seven-membered ring of the 5-7-3 tricyclic core. core.ac.uk In one approach, a tandem isomerization/RCM of a diene intermediate proceeds in high yield to afford the desired enone without the formation of an unfavorable eight-membered ring. organic-chemistry.org

Other catalytic methods relevant to the synthesis of sesquiterpenes like this compound include:

Manganese(III)-catalyzed hydration: Used for the formal hydration of the enone in (R)-carvone at the beginning of the synthesis. organic-chemistry.orgscispace.com

Palladium-catalyzed reactions: Employed in various contexts, including the synthesis of bicyclic lactones through C(sp3)-H activation. nature.com

Gold(I)-catalyzed cycloisomerization: Utilized to access the 5-7-3 tricyclic skeleton of related neomerane sesquiterpenes. rsc.org

Chemoenzymatic oxygenation: A method based on Fe-chelates and ferric-chelate reductase has been developed for the synthesis of various sesquiterpenoids. tandfonline.com

The application of these and other catalytic methodologies continues to be a major driving force in the advancement of natural product synthesis, enabling the efficient construction of complex molecules like this compound.

Biosynthetic Hypotheses and Enzymatic Research on Omphadiol

Proposed Biogenetic Pathways for Africanane Sesquiterpenoids

Africanane sesquiterpenoids, with their characteristic 5-7-3 tricyclic skeleton, are believed to be formed through specific cyclization and rearrangement reactions initiated by STSs acting on FPP u-tokyo.ac.jpsemanticscholar.org. While the precise biogenetic pathway leading specifically to omphadiol has not been fully elucidated, general mechanisms for sesquiterpene biosynthesis involve the ionization of FPP to release pyrophosphate, generating a carbocation intermediate mdpi.comnih.govcore.ac.uk. This highly reactive intermediate then undergoes a series of cyclizations, hydride shifts, and alkyl migrations, guided by the specific STS, ultimately leading to the diverse array of sesquiterpene scaffolds semanticscholar.orgmdpi.comnih.gov.

For africanane sesquiterpenoids, the proposed pathway involves specific cyclization patterns that result in the formation of the fused 5-7-3 ring system u-tokyo.ac.jp. This often involves initial cyclization steps followed by complex rearrangements to achieve the final tricyclic structure u-tokyo.ac.jp. Studies on the synthesis of africanane compounds, such as africanol (B1251995) and this compound, have explored different strategies to construct this challenging core structure, providing insights that can inform biosynthetic hypotheses u-tokyo.ac.jpacs.orgscielo.br.

Role of Sesquiterpene Synthases (STSs) in Fungal Biosynthesis

Sesquiterpene synthases (STSs) are pivotal enzymes in the biosynthesis of sesquiterpenoids in fungi mdpi.comresearchgate.netmicrobiologyresearch.org. These enzymes catalyze the committed step of converting the linear FPP into various cyclic sesquiterpene scaffolds mdpi.comnih.gov. The structural diversity of fungal sesquiterpenoids is a direct result of the ability of different STSs to catalyze distinct cyclization and rearrangement cascades from the same FPP precursor semanticscholar.orgmdpi.comresearchgate.net.

Research has identified and characterized numerous STSs from various mushroom-forming fungi mdpi.comresearchgate.net. For instance, studies on Omphalotus olearius, a fungus known to produce sesquiterpenoids including illudins and this compound, have revealed a diverse network of sesquiterpene synthases researchgate.netnih.govresearchgate.netdoe.gov. These enzymes can catalyze different cyclization patterns, such as the 1,10-cyclization of (2E,6E)-FPP to produce sesquiterpenes derived from the (E,E)-germacradienyl cation, which can subsequently lead to various bicyclic and potentially tricyclic structures mdpi.comnih.gov. The functional characterization of these fungal STSs is crucial for understanding the specific enzymatic steps involved in the biosynthesis of complex sesquiterpenoids like this compound.

Genetic and Genomic Insights into Biosynthetic Gene Clusters (e.g., Omphalotus olearius genome)

Genomic studies have provided significant insights into the genetic basis of sesquiterpenoid biosynthesis in fungi. The genes encoding enzymes involved in the biosynthesis of secondary metabolites, including terpenoids, are often organized in biosynthetic gene clusters (BGCs) in fungal genomes tandfonline.comnih.gov. Analyzing these clusters can help identify the enzymes responsible for the production of specific compounds.

The draft genome sequence of Omphalotus olearius has been a valuable resource for investigating sesquiterpenoid biosynthesis in this fungus researchgate.netnih.govdoe.gov. This genome analysis has revealed a diverse set of sesquiterpene synthases and identified metabolic gene clusters associated with the biosynthesis of illudin sesquiterpenoids, which are structurally related to this compound researchgate.netnih.govresearchgate.net. Characterization of the STSs identified in the O. olearius genome has enabled a broader survey of terpenoid biosynthesis in Basidiomycota, providing a predictive framework for discovering new natural products and their biosynthetic pathways researchgate.netnih.govresearchgate.net. While specific BGCs directly responsible for this compound biosynthesis might require further focused investigation, the genomic data from O. olearius provides a strong foundation for identifying candidate genes and pathways.

Future Directions in Chemoenzymatic Synthesis and Pathway Elucidation

Future research on this compound biosynthesis is likely to focus on a combination of chemoenzymatic synthesis and further pathway elucidation. Chemoenzymatic approaches, which integrate chemical synthesis with enzymatic catalysis, offer a powerful strategy for the sustainable and efficient production of complex natural products like this compound mdpi.comdokumen.pub. Given the challenges associated with isolating sufficient quantities of this compound from natural sources and the complexity of its total chemical synthesis, chemoenzymatic methods could provide a viable alternative for obtaining this compound for further study organic-chemistry.orgacs.org.

Elucidating the complete biosynthetic pathway of this compound will involve identifying the specific STS and any downstream tailoring enzymes (such as cytochrome P450 monooxygenases, reductases, or transferases) that act on the initial sesquiterpene scaffold microbiologyresearch.org. This can be achieved through a combination of genomic mining, transcriptomics, and functional characterization of candidate enzymes using heterologous expression systems frontiersin.orgresearchgate.netmdpi.com. Understanding the enzymatic steps will not only provide a detailed picture of how nature synthesizes this compound but also open avenues for metabolic engineering of microbial hosts to produce this compound or its precursors frontiersin.orgmdpi.com. Furthermore, studying the mechanisms of the STSs involved in africanane biosynthesis can contribute to the broader understanding of terpene synthase evolution and catalysis core.ac.uk.

Structure Activity Relationship Sar Studies and Analog Design Methodologies

General Principles of Sesquiterpenoid SAR in Academic Research

Sesquiterpenoids, a large class of C15 isoprenoid natural products, exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netmdpi.com The structural diversity of sesquiterpenoids, arising from variations in their carbon skeletons (e.g., acyclic, monocyclic, bicyclic, tricyclic) and functional group patterns, contributes significantly to their varied biological profiles. researchgate.netmdpi.com

General principles of sesquiterpenoid SAR in academic research often focus on identifying and modifying structural features critical for interaction with biological targets. For sesquiterpene lactones, a prominent subclass, the presence of an α,β-unsaturated carbonyl group, often within a lactone ring, is frequently implicated in their biological activity, particularly through alkylation of biological macromolecules, such as proteins containing thiol groups. researchgate.netresearchgate.net Studies on sesquiterpene lactones have shown that the position and nature of double bonds and the presence of specific functional groups can significantly impact cytotoxic activity. researchgate.netresearchgate.net

Sesquiterpene alcohols, such as Omphadiol, possess a lipophilic terpene backbone along with hydrophilic hydroxyl moieties. researchgate.net This amphipathic nature can influence their cellular uptake and ability to interact with multiple biological targets. researchgate.net Academic research in sesquiterpenoid SAR aims to correlate specific structural motifs, stereochemistry, and conformational preferences with observed biological effects, often utilizing libraries of natural or synthetic analogs. researchgate.netnih.gov Total synthesis is a valuable tool in this process, enabling access to rare natural products and the systematic generation of designed analogs for comprehensive SAR exploration. researchgate.netnih.gov

Design and Synthesis of this compound Analogs for Chemical Probe Development

The total synthesis of (+)-Omphadiol has been successfully achieved, providing a pathway to overcome the limitations imposed by its low natural abundance for biological investigations. researchgate.netorganic-chemistry.orgpitt.edunih.govdanielromogroup.commdpi.comnih.gov This synthetic access is critical for the design and synthesis of this compound analogs. The Romo group, credited with the total synthesis of (+)-Omphadiol, has also been involved in the derivatization of other natural products to create bioactive analogs and chemical probes. danielromogroup.com

Chemical probes are compounds used to perturb biological systems and study the function of specific proteins or pathways. The design of this compound analogs for chemical probe development would likely involve targeted modifications to the this compound core structure to introduce functionalities suitable for biological studies, such as tags for visualization, handles for immobilization, or reactive groups for covalent labeling of protein targets.

The synthesis of this compound involves the construction of its complex tricyclic framework with multiple contiguous stereogenic centers. organic-chemistry.orgmdpi.com Synthetic strategies often employ key reactions like Simmons-Smith cyclopropanation to install specific structural elements. organic-chemistry.orgmdpi.comresearchgate.netacs.org By leveraging the established synthetic routes, researchers can plan modifications at specific positions of the this compound scaffold to generate a library of analogs. These analogs can then be evaluated for altered biological activity or for their ability to act as chemical probes to identify the biological targets of this compound. The ability to synthesize sufficient quantities of these designed analogs is paramount for their application in chemical biology studies. nih.gov

Computational Chemistry Approaches in Conformational and SAR Studies

Computational chemistry plays an increasingly important role in supporting SAR studies and understanding the behavior of molecules like this compound. These methods provide insights into molecular properties, interactions, and reactivity that can complement experimental findings. researchgate.netscielo.org.mx

Molecular Dynamics Simulations for Conformational Analysis

Conformation, the three-dimensional arrangement of atoms in a molecule, significantly influences its physical properties, chemical reactivity, and biological activity. researchgate.net For flexible molecules like sesquiterpenoids, understanding their preferred conformations and the dynamics of conformational changes is essential for rationalizing biological activity and designing effective analogs.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By simulating the movement of atoms and molecules over time according to the laws of physics, MD can provide insights into the conformational landscape of a compound, revealing stable conformers and the transitions between them. researchgate.net This information is valuable for understanding how a molecule might interact with a binding site on a protein or other biological target, as the bioactive conformation may not be the lowest energy state in isolation. researchgate.net

In the context of this compound and its analogs, MD simulations can be used to explore the flexibility of the sesquiterpene core and appended functional groups. Computational evaluation of conformational isomers can help rationalize experimental observations in synthesis and biological testing and guide further synthetic efforts. caltech.edu Density Functional Theory (DFT)-based calculations are also employed for conformational analysis and can be used to determine the relative energies of different conformers and to aid in structural assignments. mdpi.comacs.org

Theoretical Basis for Enantiomer Comparisons in Research Contexts

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. researchgate.net While they share many identical physical and chemical properties in achiral environments, their interactions with chiral environments, such as biological systems (proteins, enzymes, receptors) or chiral stationary phases, can be significantly different. scielo.org.mxresearchgate.netnih.govpnas.org This forms the theoretical basis for comparing enantiomers in research contexts, particularly in the fields of pharmacology and chemical biology.

The difference in biological activity between enantiomers is a well-established phenomenon. One enantiomer may be pharmacologically active, while the other is less active, inactive, or even toxic. researchgate.netnih.gov This is because biological targets are often chiral, and the binding or interaction can be highly selective for one enantiomer over the other, analogous to the fit between a lock and key.

Research comparing enantiomers aims to understand these differential interactions at a molecular level. Computational chemistry methods, including docking studies and simulations, can help elucidate the distinct binding modes and energies of different enantiomers with chiral biological targets. scielo.org.mx Furthermore, theoretical frameworks are being developed to understand how differences in physical properties, such as diffusion in chiral environments, can lead to selective enrichment of one enantiomer. pnas.org Studying both enantiomers of a chiral compound like this compound, if applicable, is crucial in academic research to fully understand its biological potential and to develop stereoselective synthetic routes and therapeutic agents. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used in the characterization of omphadiol and its derivatives. HRMS provides highly accurate mass measurements, typically within a few parts per million of the theoretical mass for a given molecular formula. This precision is essential for confirming the elemental composition of the compound and verifying the molecular formula, especially during synthetic transformations where unexpected byproducts can form. core.ac.ukresearchgate.netnih.gov For instance, the molecular formula of tricocerapicanol A, a related cyclohumulanoid, was confirmed as C₁₅H₂₄O₂ based on its HRMS data. nih.gov In the case of this compound, while the molecular ion might not always be observed directly in techniques like Electron Spray Ionization-Time of Flight Mass Spectrometry (ESI-TOFMS), its formula can be confirmed through the analysis of derivatives, such as the 10-O-benzoate. nih.gov HRMS in various modes, including CI and ESI-TOF, has been employed in the study of sesquiterpenes, providing crucial molecular weight and fragmentation information. core.ac.ukamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure and relative stereochemistry of this compound. core.ac.uknih.govamazonaws.comcore.ac.uknih.govmdpi.com Both ¹H and ¹³C NMR spectra provide detailed information about the types of protons and carbons present, their chemical environments, and their connectivity. Chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are key parameters extracted from NMR spectra that aid in assigning signals to specific nuclei within the molecule. amazonaws.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial insights into the functional groups and carbon skeleton of this compound. However, for complex molecules like sesquiterpenes with multiple overlapping signals, two-dimensional (2D) NMR experiments are crucial for complete structural assignment and connectivity mapping. core.ac.uknih.govomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies protons that are coupled to each other through bonds (typically 2 or 3 bonds). omicsonline.orgwikipedia.orgyoutube.comsdsu.edu COSY correlations help establish proton-proton connectivity networks within the molecule, which are vital for piecing together the carbon framework. researchgate.net

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear 2D NMR techniques correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlation). omicsonline.orgyoutube.comsdsu.edu HSQC or HMQC spectra are used to assign proton signals to their corresponding carbons, simplifying the analysis of ¹³C NMR data. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2, 3, or even 4 bonds). omicsonline.orgyoutube.comsdsu.edu HMBC correlations are particularly useful for establishing connectivity across quaternary carbons and navigating complex ring systems, providing long-range coupling information that complements COSY data. nih.govresearchgate.netfu-berlin.de

The combined analysis of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the determination of the planar structure of this compound. nih.govresearchgate.net

Beyond connectivity, NMR data provides crucial information about the relative stereochemistry of this compound. Coupling constants (J values) between vicinal protons are dependent on the dihedral angle between the C-H bonds, providing insights into the conformation and relative orientation of substituents on adjacent carbons. researchgate.netfu-berlin.de

The Nuclear Overhauser Effect (NOE) is a phenomenon where the intensity of an NMR signal is enhanced when a nearby nucleus is irradiated. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. researchgate.net 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments visualize these spatial correlations. nih.govcore.ac.ukresearchgate.net NOE correlations between protons that are spatially close, even if not directly bonded, help to define the relative stereochemistry of chiral centers within the molecule. nih.govmdpi.comacs.org For example, NOE correlations have been used to confirm the relative configuration of related sesquiterpenes. nih.govmdpi.comresearchgate.netacs.org

Analysis of coupling constants and NOE data, often in conjunction with computational methods like DFT calculations, allows researchers to build a three-dimensional model of the molecule and assign the relative configuration of its stereogenic centers. nih.govmdpi.comresearchgate.net

Application of 1D and 2D NMR Techniques (e.g., COSY, HMBC, HMQC)

X-ray Crystallography for Definitive Structure Determination of this compound and Intermediates

X-ray crystallography is a definitive technique for determining the solid-state molecular structure, including the precise positions of atoms and their relative stereochemistry. core.ac.ukcore.ac.uknih.govmdpi.comyoutube.com While obtaining suitable crystals of natural products can sometimes be challenging, X-ray crystallography has been successfully applied to this compound derivatives or synthetic intermediates to unambiguously confirm their structures and stereochemistry. pitt.eduresearchgate.netcore.ac.uk For instance, X-ray crystallographic analysis of a bis(p-bromophenylester) derivative unambiguously determined the structure and stereochemistry of a synthetic intermediate related to this compound. core.ac.uk Similarly, X-ray crystallography has been used to confirm the structure of a C5-epimer of this compound formed during a synthetic route. organic-chemistry.orgcore.ac.uk The technique provides a direct visualization of the molecule's three-dimensional structure, serving as a powerful validation tool for structures proposed based on spectroscopic data. acs.org

Chromatographic Techniques for Purification and Purity Assessment in Research (e.g., Flash Column Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound and synthetic intermediates in research settings.

Flash Column Chromatography: This is a widely used technique for purifying organic compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (solvent system). amazonaws.comwhiterose.ac.ukthieme-connect.com Flash column chromatography is routinely employed to separate the desired product from reaction byproducts and impurities after synthetic steps or during the isolation of natural products. amazonaws.comwhiterose.ac.ukthieme-connect.com Different solvent systems are tested to achieve optimal separation. amazonaws.com

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions, assessing the purity of fractions obtained from column chromatography, and quickly analyzing the complexity of a sample. amazonaws.comescholarship.org Compounds are separated on a thin layer of stationary phase coated on a plate, and visualized using UV light or staining agents. The retention factor (Rf) value is characteristic for a compound in a given solvent system and stationary phase. amazonaws.comwhiterose.ac.ukthieme-connect.com

These chromatographic methods are fundamental in synthetic and natural product chemistry research involving this compound, ensuring that pure compounds are obtained for spectroscopic analysis and further studies.

Optical Rotation Measurements for Enantiomeric Purity and Absolute Configuration

Optical rotation is a physical property of chiral compounds that describes their ability to rotate plane-polarized light. Measuring the optical rotation of a purified sample of this compound provides information about its enantiomeric composition and can be used to determine its enantiomeric purity. nih.govmdpi.comcaltech.edu The sign and magnitude of the optical rotation are characteristic of a specific enantiomer at a given concentration, wavelength, and temperature. fu-berlin.decaltech.edu

Comparing the measured optical rotation of a synthetic sample to that of the naturally isolated compound, or to literature values for a known enantiomer, can help confirm the absolute configuration of the synthetic product. core.ac.ukresearchgate.net While optical rotation alone does not determine the absolute configuration, it is a crucial piece of data, especially when combined with other methods like Electronic Circular Dichroism (ECD) spectroscopy or by synthesizing the compound from a starting material of known absolute configuration ("chiral pool" synthesis). organic-chemistry.orgnih.govmdpi.comacs.orgresearchgate.net The absolute configuration of (+)-omphadiol, for example, has been established through enantioselective total synthesis. mdpi.com

Future Research Directions and Unexplored Avenues for Omphadiol

Development of More Convergent and Atom-Economical Synthetic Routes

Atom economy, a concept introduced by Barry Trost, focuses on maximizing the incorporation of atoms from the starting materials into the final product, minimizing waste. fu-berlin.de While the Romo synthesis featured a high ratio of C-C bond-forming steps (5 out of 10), which contributes to molecular complexity building, further research could explore alternative strategies that reduce step count and improve atom utilization. pitt.edu This could involve exploring new cascade reactions, multicomponent couplings, or the use of renewable feedstocks as starting materials, building upon the growing trend in natural product synthesis to utilize bio-based resources. semanticscholar.orgrsc.org

Application of Omphadiol as a Synthetic Intermediate for Novel Chemical Scaffolds

This compound's unique 5-7-3 tricyclic structure and multiple functional groups (hydroxyls, cyclopropane) make it a potentially valuable building block for the synthesis of novel chemical scaffolds. thieme-connect.comnih.gov The cyclopropane (B1198618) motif, in particular, is a strained ring system that can undergo various ring-opening reactions, providing access to diverse structural arrangements. nih.gov

Future research could focus on utilizing this compound or intermediates from its synthesis as starting materials for the construction of libraries of related africanane derivatives or entirely new molecular architectures. pitt.educore.ac.uk This could involve functionalization of the existing hydroxyl groups, manipulation of the cyclopropane ring, or reactions involving the intact polycyclic system. Such efforts could lead to the discovery of compounds with different or enhanced biological activities compared to the parent natural product. The bicyclic β-lactone intermediate used in the Romo synthesis, which can be prepared on a multigram scale, is highlighted as a versatile synthetic vehicle for accessing other members of this class of terpenes. thieme-connect.comcore.ac.uk

Advanced Mechanistic Studies of Key Reactions in Total Synthesis

The total synthesis of this compound involved several key transformations, including an aldol (B89426) lactonization, a tandem isomerization/ring-closing metathesis, and a Simmons-Smith cyclopropanation. thieme-connect.com While the initial reports provided insights into the likely mechanisms and factors influencing stereoselectivity, more in-depth mechanistic studies could further optimize these reactions and inform the design of new synthetic strategies. thieme-connect.com

For instance, the aldol lactonization step showed high diastereocontrol, rationalized by a proposed chair-like transition state. thieme-connect.com Further computational and experimental studies could provide a more detailed understanding of the transition state and the non-covalent interactions that govern the observed selectivity. thieme-connect.comresearchgate.net Similarly, the Simmons-Smith cyclopropanation of the allylic alcohol in a seven-membered ring proceeded with unexpected facial selectivity, which was investigated using DFT calculations and NMR studies. thieme-connect.com Advanced mechanistic studies, potentially involving spectroscopic techniques and computational modeling, could shed more light on the factors controlling the stereochemical outcome of this and other key steps. researchgate.net

Exploration of this compound and its Derivatives as Chemical Probes in Basic Biological Investigations

Although the bioactivity of this compound itself was not extensively tested due to insufficient material from natural sources, related africanane sesquiterpenes have shown significant bioactivity. organic-chemistry.orgpitt.edu The successful total synthesis provides access to this compound, enabling the exploration of its biological properties. organic-chemistry.orgpitt.edu

Future research could investigate the interaction of this compound and synthetically derived analogs with biological targets to understand their mechanisms of action at a molecular level. thieme-connect.compitt.edudanielromogroup.com This could involve using this compound and its derivatives as chemical probes to study specific biological pathways or processes. thieme-connect.comdanielromogroup.com Given the structural complexity and the presence of multiple stereocenters, these compounds could offer insights into protein-ligand interactions or other biological recognition events. Studies on structurally similar terpenoids, such as Rossinone B and Tomoeone F, which exhibit anti-inflammatory, antiviral, antiproliferative, and cytotoxic activities, suggest that this compound and its congeners may also possess interesting biological profiles. pitt.edu

Integration of Advanced Computational Tools (e.g., AI/ML) in Retrosynthesis and Reaction Prediction for this compound

The complexity of this compound's structure makes it an excellent test case for the application of advanced computational tools, such as artificial intelligence (AI) and machine learning (ML), in retrosynthesis and reaction prediction. nih.govresearchgate.net These tools can assist chemists in designing synthetic routes by suggesting potential disconnections and reaction conditions. nih.govresearchgate.netsubstack.com

Future research could involve using AI/ML algorithms trained on large datasets of chemical reactions to explore novel retrosynthetic pathways to this compound or its derivatives. nih.govresearchgate.netsubstack.comarxiv.org These tools can evaluate potential routes based on factors such as predicted yield, accessibility of starting materials, and potential for side reactions. github.com Furthermore, computational methods can be used to predict the outcome of specific reactions, optimize reaction conditions, and study reaction mechanisms in silico. researchgate.netnih.govresearchgate.net Integrating these computational approaches with experimental work could significantly accelerate the discovery and optimization of new synthetic routes to this compound and related complex molecules. nih.govresearchgate.net

Q & A

Q. What are the key challenges in synthesizing Omphadiol, and how can they be methodologically addressed?

this compound’s synthesis involves complex cyclization and stereochemical control. A validated approach starts with (-)-carvone, utilizing Magnus’ ketone functionalization conditions and oxidative coupling to construct its 5,7,3-tricyclic framework . Key challenges include controlling regioselectivity during cyclization and avoiding side reactions. Methodological solutions include:

- Reagent optimization : Use DBU (1,8-diazabicycloundec-7-ene) for selective dehydrobromination .

- Temperature control : Maintain low temperatures during sensitive steps (e.g., α-hydroxyketone oxidative cleavage) to preserve stereochemistry .

- Chiral pool strategy : Leverage enantiopure starting materials (e.g., (-)-carvone) to simplify stereochemical outcomes .

Q. What spectroscopic and analytical methods are essential for characterizing this compound’s structure?

this compound’s structural complexity demands a multi-technique approach:

- NMR spectroscopy : H and C NMR for backbone assignment; 2D techniques (COSY, HSQC) resolve overlapping signals in cyclic regions .

- X-ray crystallography : Definitive confirmation of stereochemistry and ring conformation .

- Mass spectrometry (HRMS) : Validates molecular formula and detects synthetic intermediates .

- Optical rotation : Ensures enantiomeric purity, critical for bioactivity studies .

Q. How should researchers design a pharmacological study to assess this compound’s bioactivity?

A robust pharmacological study requires:

- Dose-response assays : Test across a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC/EC values .

- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects .

- Cell line validation : Use authenticated cell lines with viability assays (e.g., MTT) to rule off-target cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in this compound synthesis?

Stereochemical discrepancies often arise during cyclization or oxidation. Strategies include:

- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .

- Reagent control : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereoselective steps .

- Computational modeling : Predict transition states using DFT (Density Functional Theory) to optimize reaction pathways .

Q. How should contradictory data in this compound’s pharmacological studies be analyzed?

Contradictions (e.g., varying IC values across studies) require systematic evaluation:

- Source analysis : Compare experimental variables (cell type, assay duration, compound purity) .

- Meta-analysis : Aggregate data from multiple studies to identify trends, using tools like RevMan for statistical harmonization .

- Mechanistic studies : Probe off-target effects via kinome profiling or transcriptomic analysis to explain divergent results .

Q. What strategies ensure reproducibility in this compound’s synthetic protocols?

Reproducibility hinges on meticulous documentation and standardization:

- Detailed SOPs : Specify reaction conditions (e.g., solvent purity, inert atmosphere requirements) .

- Batch testing : Validate starting materials (e.g., (-)-carvone enantiomeric excess) via chiral HPLC .

- Collaborative validation : Share protocols with independent labs to confirm robustness, as per ICH guidelines .

Methodological Guidance for Data Interpretation

Q. How to integrate this compound’s synthetic and pharmacological data into a cohesive narrative?

- Cross-disciplinary frameworks : Align synthetic yields with bioactivity data to identify structure-activity relationships (SAR) .

- Contradiction mapping : Use dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize unresolved questions .

- Visual synthesis : Create reaction schemes overlaying synthetic steps with bioassay results (e.g., color-coded yield/activity heatmaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.